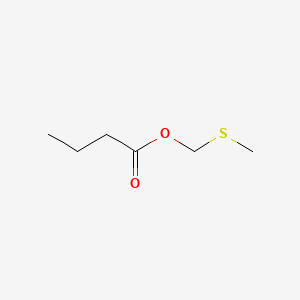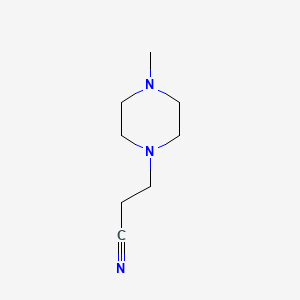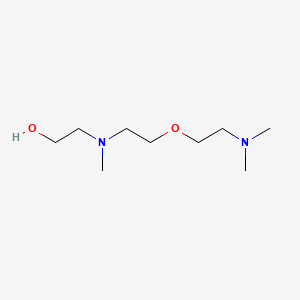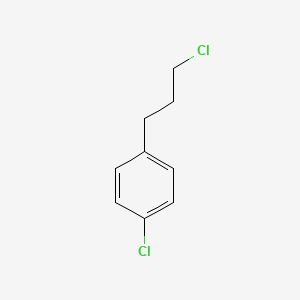
(3,5-Diformylphenyl)boronsäure
Übersicht
Beschreibung
3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .
Synthesis Analysis
The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Molecular Structure Analysis
The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .Chemical Reactions Analysis
3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
(3,5-Diformylphenyl)boronsäure wird häufig in sensorischen Anwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren kann. Diese Interaktion ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme .
Biologische Markierung und Proteinmanipulation
Die Interaktion der Verbindung mit Diolen ermöglicht auch ihren Einsatz in der biologischen Markierung. Sie kann verwendet werden, um Proteine zu manipulieren, zu modifizieren und sogar bei ihrer Trennung zu helfen. Dies macht sie zu einem wertvollen Werkzeug in der Untersuchung von Proteinstrukturen und -funktionen .
Entwicklung von Therapeutika
Boronsäuren, einschließlich this compound, spielen eine Rolle bei der Entwicklung von Therapeutika. Sie sind an der Interferenz von Signalwegen, der Hemmung von Enzymen beteiligt und können Teil von zellulären Transportsystemen sein .
Analytische Methoden
Diese Boronsäure wird bei der Herstellung von Mikropartikeln für analytische Methoden verwendet. Diese Mikropartikel können in verschiedenen Assays eingesetzt werden und helfen beim Nachweis spezifischer Analyten .
Kontrollierte Freigabe-Systeme
Im Bereich der Materialwissenschaften wird this compound in Polymeren verwendet, die für die kontrollierte Freisetzung von Substanzen wie Insulin entwickelt wurden, was sie in medizinischen Anwendungen bedeutsam macht .
Oberflächenspannungsstudien von Enzyminhibitoren
Die Verbindung ist an Studien beteiligt, die die Oberflächenspannungseigenschaften von Enzyminhibitoren untersuchen. Diese Forschung kann zur Entwicklung neuer Medikamente und therapeutischer Mittel führen .
Synthese von Bakteriochlorinen
this compound wird bei der Synthese von Bakteriochlorinen verwendet, die Verbindungen sind, die potenzielle Anwendungen in der photodynamischen Therapie und als Photosensibilisatoren haben .
Elektrophorese von glykierten Molekülen
Sie wird auch bei der Elektrophorese von glykierten Molekülen eingesetzt, einer Technik, die zur Trennung und Analyse verschiedener Arten von glykierten Proteinen und Lipiden verwendet wird, die häufig bei der Diagnose und Überwachung von Diabetes eingesetzt wird .
Wirkmechanismus
Target of Action
3,5-Diformylphenylboronic acid primarily targets carbohydrates on the cell surface . The compound forms a boronic ester with these carbohydrates, enabling efficient cell capture .
Mode of Action
The interaction between 3,5-Diformylphenylboronic acid and its targets involves the formation of a boronic ester. This occurs between the phenylboronic acid of the compound and the carbohydrates present on the cell surface . This interaction enables efficient cell capture at pH 6.8 .
Biochemical Pathways
The primary biochemical pathway affected by 3,5-Diformylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway contributes to its wide application in various chemical reactions .
Pharmacokinetics
The compound is known to be relatively stable and can dissolve in water, ethanol, and other organic solvents .
Result of Action
The molecular and cellular effects of 3,5-Diformylphenylboronic acid’s action primarily involve the capture and release of cells. The compound’s interaction with carbohydrates on the cell surface allows for efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM .
Action Environment
The action, efficacy, and stability of 3,5-Diformylphenylboronic acid can be influenced by environmental factors such as pH and glucose concentration . For instance, the compound’s ability to capture and release cells is optimized at pH 6.8 and 7.8, respectively .
Safety and Hazards
Zukünftige Richtungen
3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .
Biochemische Analyse
Biochemical Properties
3,5-Diformylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of dynamic covalent hydrogels. These hydrogels are used for triggered cell capture and release, where the boronic ester formation between phenylboronic acid and carbohydrates on the cell surface enables efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM . Additionally, 3,5-Diformylphenylboronic acid is involved in oxime click reactions, which are known for their high yield and biocompatibility .
Cellular Effects
3,5-Diformylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the development of self-healing materials and drug delivery systems, demonstrating its ability to interact with cell surface carbohydrates and facilitate cell capture and release . These interactions can impact cell function by modulating cell signaling pathways and altering gene expression patterns.
Molecular Mechanism
At the molecular level, 3,5-Diformylphenylboronic acid exerts its effects through the formation of boronic esters and oxime bonds. The compound’s aldehyde and boronic acid functional groups enable it to participate in highly efficient oxime click reactions, which are reversible and biocompatible . These reactions facilitate the formation of dynamic covalent bonds with biomolecules, leading to changes in enzyme activity, protein interactions, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diformylphenylboronic acid can change over time due to its stability and degradation properties. The compound has been shown to form stable hydrogels that can capture and release cells efficiently over time
Dosage Effects in Animal Models
The effects of 3,5-Diformylphenylboronic acid vary with different dosages in animal models. Studies have shown that the compound can be used in drug delivery systems, where its dosage must be carefully controlled to avoid toxic or adverse effects . High doses of the compound may lead to toxicity, while lower doses can be effective in achieving the desired biochemical effects.
Metabolic Pathways
3,5-Diformylphenylboronic acid is involved in metabolic pathways that include the formation of boronic esters and oxime bonds. These pathways involve interactions with enzymes and cofactors that facilitate the formation and breakdown of these bonds
Transport and Distribution
Within cells and tissues, 3,5-Diformylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form dynamic covalent bonds with cell surface carbohydrates plays a crucial role in its transport and distribution.
Subcellular Localization
3,5-Diformylphenylboronic acid’s subcellular localization is influenced by its functional groups and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-62-2 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?
A1: 3,5-Diformylphenylboronic acid acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []
Q2: What role does the reversible covalent bonding of 3,5-diformylphenylboronic acid play in material applications?
A2: The dynamic nature of the boronate ester bonds formed by 3,5-diformylphenylboronic acid with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating 3,5-diformylphenylboronic acid that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)






